N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block Selection

This hydrochloride salt delivers a uniquely high Fsp³ (0.82) dual-ring architecture—azepane plus cyclobutyl—with a methanesulfonamide core. Unlike flat aromatic sulfonamides or simpler N-alkyl analogs, the cyclobutyl substituent provides critical steric bulk and lipophilicity for tuning azepane basicity, directly impacting blood-brain barrier penetration and P-glycoprotein efflux. The HCl form ensures consistent aqueous solubility for CNS assays. Orthogonal azepane-amine and sulfonamide handles enable divergent synthesis; the strained cyclobutyl ring further permits ring-opening routes inaccessible from piperidine or methyl analogs. Ideal for 11β-HSD1 inhibitor SAR and diversity-oriented synthesis libraries.

Molecular Formula C11H23ClN2O2S
Molecular Weight 282.83
CAS No. 1803590-13-7
Cat. No. B2651382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride
CAS1803590-13-7
Molecular FormulaC11H23ClN2O2S
Molecular Weight282.83
Structural Identifiers
SMILESCS(=O)(=O)N(C1CCC1)C2CCCNCC2.Cl
InChIInChI=1S/C11H22N2O2S.ClH/c1-16(14,15)13(10-4-2-5-10)11-6-3-8-12-9-7-11;/h10-12H,2-9H2,1H3;1H
InChIKeyLYSURLLWZJIBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide Hydrochloride (1803590-13-7): A Specialized Azepane Sulfonamide Building Block


N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride (CAS 1803590-13-7) is a synthetic organic molecule featuring a seven-membered azepane ring, a cyclobutyl group, and a methanesulfonamide core [1]. This compound is supplied as a hydrochloride salt, which generally enhances aqueous solubility and solid-state stability compared to its free base form (CAS 1804129-37-0) [2]. Its dual ring system (azepane and cyclobutyl) distinguishes it from simpler sulfonamide building blocks, positioning it as a specialized intermediate for medicinal chemistry and diversity-oriented synthesis [1].

Why Generic Azepane or Sulfonamide Substitution Fails for N-(Azepan-4-yl)-N-cyclobutylmethanesulfonamide Hydrochloride


Direct substitution of this compound with simpler, more common analogs like N-(azepan-4-yl)-N-methylmethanesulfonamide or N-cyclobutylmethanesulfonamide is not viable for projects requiring its precise steric and electronic profile. Research on analogous azepane sulfonamides demonstrates that modifications to the N-substituent at the 4-position, such as replacing a cyclobutyl ring with a smaller alkyl group, cause significant shifts in target binding affinity [1]. In a related series of 11β-HSD1 inhibitors, structural variations at this position led to potency changes exceeding two orders of magnitude (IC50 ranging from 3.0 nM to >1000 nM), proving that the exact sp³-rich cyclobutyl-azepane architecture is a critical determinant of biological activity and cannot be generically replaced [2].

Quantitative Differentiation Guide: N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide Hydrochloride vs. Closest Analogs


Molecular Topology: Spatially Distinct N-Cyclobutyl vs. N-Methyl Substitution

The target compound contains an N-cyclobutyl group, providing a significantly larger and more rigid steric footprint compared to the common N-methyl analog (CAS 1316224-51-7) [1]. The cyclobutyl group contributes an additional 3 heavy atoms and a defined ring geometry, which can lead to enhanced shape complementarity with hydrophobic protein pockets and restricted bond rotation, as observed in SAR studies on related azepane sulfonamide 11β-HSD1 inhibitors [2]. This structural difference allows medicinal chemists to probe steric tolerance in target binding sites that are inaccessible with smaller N-alkyl substituents.

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block Selection

Hydrogen Bond Capacity: Methanesulfonamide vs. Acetamide Comparison

The target compound's methanesulfonamide group is a well-established pharmacophore for potent enzyme inhibition, offering distinct hydrogen-bonding capacity compared to an acetamide group. In the discovery of azepane sulfonamide 11β-HSD1 inhibitors, a methanesulfonamide analog achieved an IC50 of 3.0 nM, a potency level attributed to the sulfonamide's dual H-bond acceptor capacity, which is absent in the corresponding acetamide derivative (CAS 1804129-47-2) [1]. The sulfonamide group's ability to participate in bidentate hydrogen bonding with catalytic residues is critical for high-affinity target engagement.

Medicinal Chemistry Drug Design Enzyme Inhibition

Hydrochloride Salt Form: Solubility and Formulation Advantage over Free Base

The target compound is provided as a hydrochloride salt (Molecular Weight: 282.83 g/mol, Formula: C11H23ClN2O2S), which typically offers superior aqueous solubility and solid-state stability compared to its free base counterpart N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide (Molecular Weight: 246.37 g/mol, Formula: C11H22N2O2S) [1]. While direct solubility data is not published, the salt formulation is a standard strategy to improve handling, dissolution, and bioavailability in early-stage biological assays [2]. Procuring the hydrochloride directly ensures batch-to-batch consistency in solubility-dependent workflows without the need for researchers to perform in-house salt formation.

Chemical Procurement Compound Management Formulation Development

Advanced Sp³-Rich Scaffold: Differentiated 3D Character vs. Flat Aromatic Sulfonamides

The combination of a saturated azepane ring, a cyclobutyl ring, and a sulfonamide group yields a highly sp³-rich architecture (Fsp³ = 0.82 for the free base, representing the fraction of sp³-hybridized carbons) [1]. This is substantially higher than typical drug-like aromatic sulfonamide building blocks, which are predominantly planar (Fsp³ often <0.3). High Fsp³ character correlates with improved clinical success rates due to enhanced aqueous solubility, reduced off-target promiscuity, and better metabolic stability [2]. Compared to a simpler piperidine sulfonamide like 1-methanesulfonyl-[2,4']bipiperidinyl hydrochloride, which also has the formula C11H23ClN2O2S but lacks the cyclobutyl group, the target compound offers a more conformationally constrained and topologically unique scaffold for fragment-based screening libraries .

Diversity-Oriented Synthesis Fragment-Based Drug Discovery Lead-Like Property Space

Optimal Application Scenarios for Procuring N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide Hydrochloride


Designing 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Libraries

Researchers developing inhibitors for metabolic syndrome or cognitive disorders can use this compound as a direct scaffold for SAR expansion at the azepane 4-position [1]. The quantitative benchmark set by the 3.0 nM inhibitor in the azepane sulfonamide class provides a clear potency target for compound optimization programs utilizing this building block [1].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring High sp³ Character

The compound's Fsp³ of 0.82, calculated from its molecular formula, makes it an ideal fragment for libraries designed to prioritize three-dimensionality and clinical developability, a property directly linked to reduced attrition in drug development [2]. Its structural complexity is markedly higher than typical flat aromatic sulfonamide fragments (Fsp³ < 0.3), offering a differentiated starting point for hit identification [2].

Development of CNS-Targeted Compounds with Modulated Basicity

The hydrochloride salt form ensures consistent, predictable aqueous solubility for CNS penetration assays [3]. The cyclobutyl group adds lipophilicity and steric bulk that can be used to tune the basicity of the azepane nitrogen, a critical parameter for optimizing blood-brain barrier penetration and reducing P-glycoprotein efflux liability [4].

Diversity-Oriented Synthesis (DOS) of Novel Chemotypes

The dual functionality of the azepane amine and the sulfonamide provides orthogonal reactive handles for divergent synthesis . The strained cyclobutyl ring can also participate in ring-opening reactions, offering synthetic pathways to chemotypes that cannot be generated from simpler piperidine or methyl-substituted analogs .

Quote Request

Request a Quote for N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.